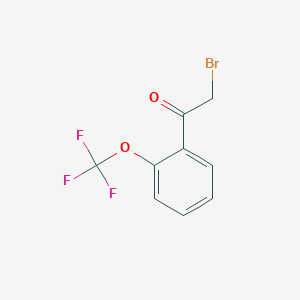

2-(Trifluoromethoxy)phenacyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJFOLRUNWTRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381077 | |

| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530141-40-3 | |

| Record name | 2-(Trifluoromethoxy)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trifluoromethoxy)phenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Trifluoromethoxy)phenacyl bromide (CAS No. 530141-40-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Core Chemical Properties

This compound is a halogenated ketone. While exhaustive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 530141-40-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | Calculated |

| Molecular Weight | 283.04 g/mol | Calculated |

| Appearance | Not specified in available literature | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Likely soluble in common organic solvents. |

| Density | Data not available |

Synthesis and Reactivity

The synthesis of this compound typically proceeds via the α-bromination of its precursor, 2'-(Trifluoromethoxy)acetophenone. This reaction is a common method for the preparation of phenacyl bromides.

General Synthesis Pathway

The general synthetic approach involves the reaction of 2'-(Trifluoromethoxy)acetophenone with a brominating agent. While a specific protocol for this exact molecule is not detailed in the reviewed literature, a general procedure for the bromination of substituted acetophenones can be adapted.

Experimental Protocol: General Synthesis of Phenacyl Bromides via Bromination of Acetophenones

This protocol is based on established methods for the synthesis of similar phenacyl bromide derivatives and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2'-(Trifluoromethoxy)acetophenone

-

Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

-

Appropriate solvent (e.g., acetic acid, methanol, dichloromethane)

-

Lewis acid catalyst (optional, e.g., aluminum chloride)

Procedure:

-

Dissolve 2'-(Trifluoromethoxy)acetophenone in a suitable solvent in a reaction vessel equipped with a stirrer and under a fume hood.

-

Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.

-

Slowly add the brominating agent (and catalyst, if used) to the stirred solution. The reaction is often exothermic and the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is typically quenched, for example, by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine.

-

The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactivity Profile

As a phenacyl bromide derivative, this compound is expected to be a reactive alkylating agent. The bromine atom on the α-carbon to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in organic synthesis for the introduction of the 2-(trifluoromethoxy)phenacyl moiety onto various substrates.

Safety and Handling

Safety Data Sheets (SDS) for this compound indicate that it is a hazardous substance.

Table 2: Hazard Identification for this compound

| Hazard Statement | Classification |

| Corrosive to metals | Category 1 |

| Causes severe skin corrosion and eye damage | Category 1B |

| Causes serious eye damage | Category 1 |

Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Role in Drug Discovery and Development

The trifluoromethoxy (-OCF₃) group is of significant interest in medicinal chemistry due to its unique properties that can enhance the pharmacological profile of drug candidates.

The "Super-Halogen" Effect of the Trifluoromethoxy Group

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" because of its strong electron-withdrawing nature and high lipophilicity. The incorporation of a trifluoromethoxy group can lead to:

-

Increased Lipophilicity: The high Hansch lipophilicity parameter of the -OCF₃ group can improve a drug's ability to permeate biological membranes, potentially leading to better oral absorption and bioavailability.

-

Enhanced Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy group, which can increase the in vivo half-life of a drug.

-

Modulation of Physicochemical Properties: The strong electron-withdrawing effect of the -OCF₃ group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.

Potential Applications in Signaling Pathway Research

While no specific studies detailing the effects of this compound on signaling pathways have been identified, its reactive nature as an alkylating agent suggests potential use as a tool to probe biological systems. Phenacyl bromides, in general, are known to react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity could be exploited to selectively label and inhibit enzymes or receptors involved in various signaling cascades. Further research is needed to explore these potential applications.

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow and the potential role of the trifluoromethoxy group in drug design.

Caption: General synthesis workflow for this compound.

Caption: The influence of the trifluoromethoxy group in drug design.

Conclusion

This compound is a valuable, albeit under-characterized, reagent with significant potential in organic synthesis and drug discovery. Its utility stems from the combination of a reactive phenacyl bromide core and the advantageous properties imparted by the 2-(trifluoromethoxy) substituent. Further research into its specific physical properties, reaction kinetics, and biological activities is warranted to fully unlock its potential for the development of novel therapeutics and advanced materials. Researchers are advised to proceed with caution, adhering to strict safety protocols due to the compound's corrosive nature.

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)phenacyl bromide, a fluorinated organic compound with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, structure, and synthesis, with a focus on providing researchers and scientists with the necessary information for its further investigation and use. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also highlights areas where further research is required to fully characterize this compound and explore its synthetic utility.

Chemical Identity and Properties

This compound, also known as 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, is a halogenated ketone. The presence of the trifluoromethoxy group at the ortho position of the phenyl ring is expected to significantly influence its chemical reactivity and physical properties.

Structure and CAS Number

The chemical structure and key identifiers for this compound are presented below.

Chemical Structure:

CAS Number: 530141-40-3

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available information. Further experimental determination of properties such as melting point, boiling point, and solubility is essential for its practical application.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrF₃O₂ | - |

| Molecular Weight | 283.04 g/mol | - |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

Synthesis and Reactivity

General Synthetic Approach

The synthesis of phenacyl bromides typically involves the α-bromination of the corresponding acetophenone. For this compound, the logical precursor would be 2'-(Trifluoromethoxy)acetophenone.

Proposed Synthetic Workflow:

Synthesis of 2-(Trifluoromethoxy)phenacyl bromide

An In-Depth Technical Guide to the

This technical guide provides a comprehensive overview of the synthesis of 2-(Trifluoromethoxy)phenacyl bromide, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, also known as 2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone, is a halogenated aromatic ketone. The presence of the trifluoromethoxy group at the ortho position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. The primary synthetic route to this compound is the selective α-bromination of the corresponding ketone, 2'-(trifluoromethoxy)acetophenone. This reaction, a cornerstone of organic chemistry, involves the electrophilic substitution of a hydrogen atom on the α-carbon of a ketone with bromine.[1] Various brominating agents and reaction conditions have been developed for this transformation, each with specific advantages regarding yield, selectivity, and safety.[1]

Synthesis Pathway and Mechanism

The synthesis proceeds via the acid-catalyzed α-bromination of 2'-(trifluoromethoxy)acetophenone. The generally accepted mechanism involves the initial protonation of the carbonyl oxygen, followed by tautomerization to form an enol intermediate. This enol then acts as a nucleophile, attacking a source of electrophilic bromine (e.g., Br₂) to yield the α-brominated product and regenerate the acid catalyst.[1]

Caption: General synthesis pathway for this compound.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Physicochemical Data

A summary of the key physicochemical properties for the starting material and the final product is provided below.

| Property | 2'-(Trifluoromethoxy)acetophenone (Starting Material) | This compound (Product) |

| Molecular Formula | C₉H₇F₃O₂ | C₉H₆BrF₃O |

| Molecular Weight | 216.15 g/mol | 283.04 g/mol |

| Appearance | Liquid | Not specified (typically solid or oil) |

| CAS Number | 1736-58-9 | 129241-98-3 |

Comparative Experimental Protocols

While a specific protocol for this compound is not widely published, several reliable methods for the α-bromination of structurally similar acetophenone derivatives exist. These serve as excellent templates for developing a robust synthesis.

| Parameter | Method A: Bromine in Acetic Acid[2][3] | Method B: Pyridinium Tribromide[1] | Method C: Bromine/Lewis Acid[4] |

| Substrate | 2-Fluoro-4-trifluoromethylacetophenone | 4-Trifluoromethoxyacetophenone | Acetophenone |

| Brominating Agent | Bromine (Br₂) | Pyridine hydrobromide perbromide (PyHBr₃) | Bromine (Br₂) |

| Catalyst/Solvent | Acetic Acid | Acetic Acid | Anhydrous AlCl₃ / Ether |

| Temperature | 40°C | 90°C | 0°C (Ice Bath) |

| Reaction Time | 5 hours | 3 hours | ~45 minutes |

| Molar Ratio | ~1.1 eq. of Br₂ | 1.1 eq. of PyHBr₃ | 1.0 eq. of Br₂ |

| Reported Yield | Not specified (used crude in next step) | >66% | 88-96% (crude) |

Recommended Experimental Protocol

The following protocol is a recommended procedure for the synthesis of this compound, adapted from established methods for analogous compounds.[1][2][3]

Materials:

-

2'-(Trifluoromethoxy)acetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂) or Pyridine hydrobromide perbromide (PyHBr₃)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Addition funnel (if using liquid bromine)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 2'-(trifluoromethoxy)acetophenone (1.0 eq.) in glacial acetic acid.

-

Reagent Addition:

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 40-90°C) and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][2]

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.[3]

-

If bromine was used, quench any excess by adding a small amount of sodium thiosulfate solution until the orange color disappears.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Analysis: The crude this compound can be further purified by column chromatography or recrystallization if necessary. Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Phenacyl bromides are potent lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood.[4]

-

Bromine is highly toxic, corrosive, and volatile. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

-

Conduct a thorough risk assessment before beginning any experimental work.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENACYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenacyl Bromide

A Note on Nomenclature: This guide focuses on 2-(Trifluoromethyl)phenacyl bromide. It is important to distinguish this compound from 2-(Trifluoromethoxy)phenacyl bromide, as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) functional groups confer different chemical properties. The available scientific literature and chemical databases provide extensive information on the trifluoromethyl variant, which is detailed below.

Chemical Identity and Properties

2-(Trifluoromethyl)phenacyl bromide is a halogenated ketone that serves as a valuable reagent in organic synthesis. Its chemical structure, incorporating a trifluoromethyl group on the phenyl ring and a bromoacetyl moiety, makes it a versatile building block for the synthesis of various pharmaceutical and agrochemical compounds.

Below is a summary of its key chemical data:

| Identifier | Value | Source(s) |

| Molecular Formula | C₉H₆BrF₃O | [1][2][3] |

| Molecular Weight | 267.04 g/mol | [2][3] |

| CAS Number | 54109-16-9 | [2][3] |

| Synonyms | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone, 2-Bromo-2'-(trifluoromethyl)acetophenone | [1][4] |

| Physical Form | Liquid or Solid | [1][4] |

| Melting Point | 28-30 °C | [3] |

| Boiling Point | 52 °C at 0.03 mmHg | [3] |

Synthesis and Experimental Protocols

The synthesis of phenacyl bromides, including trifluoromethyl-substituted analogs, typically involves the bromination of the corresponding acetophenone. Several methods have been established for this transformation.

General Synthesis Workflow:

Caption: General workflow for the synthesis of phenacyl bromides.

Detailed Experimental Protocol for a Related Compound (m-(Trifluoromethyl)phenacyl Bromide):

A representative protocol for the synthesis of a similar compound, m-(Trifluoromethyl)phenacyl bromide, is the bromination of m-(trifluoromethyl)acetophenone in acetic acid.[5]

-

Materials:

-

m-(Trifluoromethyl)acetophenone

-

Bromine

-

Acetic Acid

-

Ether

-

Deionized Water

-

Saturated Sodium Chloride Solution

-

Magnesium Sulfate (anhydrous)

-

-

Procedure:

-

Dissolve m-(Trifluoromethyl)acetophenone (10 g, 0.054 mol) in 100 ml of acetic acid.[5]

-

Separately, dissolve bromine (9.1 g, 0.057 mol) in 20 ml of acetic acid.[5]

-

Add the bromine solution portionwise to the acetophenone solution over a period of 30 minutes.[5]

-

Stir the resulting mixture for 15 hours.[5]

-

Pour the reaction mixture onto 150 g of ice and extract with 300 ml of ether.[5]

-

Wash the organic layer sequentially with 300 ml of water and 300 ml of saturated sodium chloride solution.[5]

-

Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent to yield the final product as a pale yellow liquid.[5]

-

This procedure can be adapted for the synthesis of 2-(Trifluoromethyl)phenacyl bromide by starting with 2-(trifluoromethyl)acetophenone. Other established methods for phenacyl bromide synthesis include the use of different solvents like ether or chloroform, and sometimes a catalyst such as aluminum trichloride.[6][7]

Applications in Research and Drug Development

The trifluoromethyl group is a key functional group in medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[8] Consequently, trifluoromethyl-substituted phenacyl bromides are important intermediates in the synthesis of novel therapeutic agents.

-

Drug Development: These compounds are utilized in the synthesis of novel anti-inflammatory drugs due to their reactivity with various biological targets.[9] The trifluoromethyl group can improve a drug's pharmacokinetic profile and its ability to cross cell membranes.[8]

-

Organic Synthesis: As reactive intermediates, they are used to construct more complex molecules. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes them susceptible to nucleophilic attack, which is a key step in forming new carbon-carbon and carbon-heteroatom bonds.[9]

-

Antimicrobial Research: Some studies have indicated that related compounds, such as 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide, exhibit antimicrobial properties, suggesting potential applications in the development of new antibiotics.[9]

Signaling Pathways and Mechanism of Action

While specific signaling pathways involving 2-(Trifluoromethyl)phenacyl bromide are not extensively detailed, the mechanism of action for this class of compounds is generally understood to stem from their reactivity. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances the electrophilic character of the molecule.[9] This makes it highly reactive towards nucleophilic functional groups found in biological macromolecules like proteins and enzymes. This reactivity is the basis for its utility in medicinal chemistry, as it allows for the covalent modification of biological targets, which can modulate their function.

Logical Relationship of Reactivity:

Caption: Influence of functional groups on the reactivity of phenacyl bromides.

References

- 1. 2-(Trifluoromethyl)phenacyl bromide | CymitQuimica [cymitquimica.com]

- 2. bioruler.net [bioruler.net]

- 3. 2-(TRIFLUOROMETHYL)PHENACYL BROMIDE CAS#: 54109-16-9 [m.chemicalbook.com]

- 4. 2-(Trifluoromethyl)phenacyl bromide | 54109-16-9 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP1752438A2 - Process for preparation of optionally substituted trifluoromethyl phenacyl bromide - Google Patents [patents.google.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide | 1211707-65-1 | Benchchem [benchchem.com]

The Reactivity of the Phenacyl Bromide Functional Group: A Technical Guide for Researchers

Abstract

Phenacyl bromide (2-bromo-1-phenylethan-1-one) is a versatile bifunctional reagent widely employed in organic synthesis and chemical biology. Its reactivity is dominated by the presence of an α-haloketone moiety, which renders the methylene carbon highly susceptible to nucleophilic attack. This technical guide provides an in-depth analysis of the reactivity of the phenacyl bromide functional group, focusing on its reaction mechanisms, kinetics, and applications in the synthesis of bioactive molecules and as a tool in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Reactivity and Mechanism

The primary mode of reaction for phenacyl bromide is the bimolecular nucleophilic substitution (SN2) reaction.[1] The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles compared to simple alkyl halides.[1] This increased reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which polarizes the C-Br bond and stabilizes the transition state through orbital overlap.[1]

The SN2 reaction of phenacyl bromide proceeds via a concerted mechanism where the nucleophile attacks the electrophilic α-carbon from the backside, leading to the simultaneous departure of the bromide leaving group.[2][3] This results in an inversion of stereochemistry if the α-carbon is chiral. The reaction rate is dependent on the concentration of both the phenacyl bromide and the nucleophile, following second-order kinetics.[1]

Below is a DOT language representation of the generalized SN2 reaction mechanism of phenacyl bromide.

References

An In-depth Technical Guide to the Physical Properties of Ibuprofen: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physical properties of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of these properties, namely melting point and solubility, is fundamental for drug development, formulation, and quality control. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of ibuprofen's primary mechanism of action.

Physicochemical Data of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1][2] Its physical properties are crucial for its behavior in various pharmaceutical formulations.

The melting point of a pure substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. It serves as a key indicator of purity.[3]

| Property | Value | Reference |

| Melting Point | 75 - 77.5 °C | [1][2][4] |

Solubility is a critical parameter that influences the bioavailability and formulation of a drug. Ibuprofen is characterized as being practically insoluble in water, while it demonstrates high solubility in most organic solvents.[5][6] The solubility of ibuprofen can be influenced by the solvent, temperature, and pH.[7] As a carboxylic acid, its solubility in aqueous solutions increases at higher pH levels due to deprotonation.[7]

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.021 g/L | 25 | [2][5] |

| Ethanol | ~60 mg/mL | Not Specified | [8] |

| 66.18 g/100 mL (90% EtOH) | 40 | [5] | |

| 0.59 g/g | 10 | [9] | |

| 2.15 g/g | 40 | [9] | |

| Methanol | Soluble | Not Specified | [5][10] |

| Acetone | High Solubility | Not Specified | [5][11] |

| Dichloromethane | High Solubility | Not Specified | [5][11] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | Not Specified | [8] |

| Dimethyl Formamide (DMF) | ~45 mg/mL | Not Specified | [8] |

| PBS (pH 7.2) | ~2 mg/mL | Not Specified | [8] |

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following protocols are based on established methodologies, including those outlined by the Organisation for Economic Co-operation and Development (OECD).

This method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[12]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the initial melting of the first droplet to the complete liquefaction of the solid is recorded as the melting point range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the ibuprofen sample is pure and completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[3]

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the powder at the bottom.[14] The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12][14]

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[14]

-

For a more precise measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

-

-

Observation and Recording: Observe the sample closely through the magnifying eyepiece. Record the temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1 - T2.[3] For a pure substance, this range should be narrow (0.5-1.5 °C). A broad melting range often indicates the presence of impurities.[13]

The OECD Test Guideline 105 describes methods for determining the water solubility of chemical substances. The Flask Method is suitable for substances with a solubility above 10⁻² g/L.[15][16][17]

Principle: A surplus amount of the solid substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.[15]

Apparatus:

-

Constant temperature bath or shaker

-

Flasks with stoppers

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated balance

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[16]

-

Equilibration: Add an excess amount of ibuprofen to a flask containing a known volume of the solvent (e.g., purified water). The flask is then tightly stoppered and agitated in a constant temperature bath (e.g., 25 ± 0.5 °C).[16] The agitation should be sufficient to ensure good mixing but not so vigorous as to cause the formation of emulsions.

-

Phase Separation: After a predetermined time to reach equilibrium (typically 24-48 hours), the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then separated from the solid phase by centrifugation or filtration.[15]

-

Concentration Analysis: The concentration of ibuprofen in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Visualization of Ibuprofen's Mechanism of Action

Ibuprofen's primary therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[18][19][20] These enzymes are crucial for the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[19][21][22] By blocking the COX enzymes, ibuprofen reduces the production of prostaglandins from arachidonic acid.[19][20]

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of ibuprofen.

References

- 1. acs.org [acs.org]

- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. news-medical.net [news-medical.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]

- 11. scienceopen.com [scienceopen.com]

- 12. westlab.com [westlab.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. ClinPGx [clinpgx.org]

- 19. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 20. news-medical.net [news-medical.net]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. Prostaglandin - Wikipedia [en.wikipedia.org]

Stability and storage conditions for 2-(Trifluoromethoxy)phenacyl bromide

An In-depth Technical Guide to the Stability and Storage of 2-(Trifluoromethoxy)phenacyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 530141-40-3) is a halogenated ketone that serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds relevant to pharmaceutical and agrochemical research. The presence of the trifluoromethoxy group can significantly influence the reactivity and physicochemical properties of the molecule, making a thorough understanding of its stability and appropriate storage conditions crucial for its effective use and to ensure the integrity of research outcomes.

This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound, based on available safety data and general knowledge of related α-haloketones. It outlines recommended storage conditions, potential degradation pathways, and best practices for handling and stability assessment.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 530141-40-3 | [1] |

| Molecular Formula | C₉H₆BrF₃O₂ | [1] |

| Molecular Weight | 283.04 g/mol | [1] |

| Appearance | Not explicitly stated for this compound, but related phenacyl bromides are often white to off-white or yellowish solids or liquids. | General Knowledge |

| Solubility | Slightly soluble in water. | [2] |

Stability Profile

Key factors influencing stability include:

-

Temperature: Elevated temperatures can accelerate decomposition. For similar compounds, storage at refrigerated temperatures (2-8°C) is recommended to minimize degradation.

-

Light: Many halogenated organic compounds are light-sensitive. Exposure to UV or visible light can induce decomposition, often leading to discoloration.

-

Moisture: The presence of water can lead to hydrolysis of the bromine atom, forming 2-hydroxy-1-(2-(trifluoromethoxy)phenyl)ethan-1-one and hydrobromic acid. This acidic byproduct can further catalyze degradation.

-

pH: The compound is expected to be more stable under neutral to slightly acidic conditions. Basic conditions will promote nucleophilic substitution and elimination reactions.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and nucleophiles can lead to rapid decomposition.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in Table 2 for clarity.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal decomposition. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[2] |

| Container | Tightly sealed, opaque container | To prevent exposure to moisture and light. |

| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and safety. |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and nucleophiles | To prevent chemical reactions and degradation.[3] |

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in the presence of water is hydrolysis. A logical diagram of this process is provided below.

References

An In-Depth Technical Guide to the Mechanism of Action in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanisms governing nucleophilic substitution reactions, a cornerstone of organic chemistry with profound implications in drug design and synthesis. Understanding these pathways is critical for predicting reaction outcomes, controlling stereochemistry, and designing novel therapeutic agents. This document delves into the intricacies of SN1, SN2, SNi, and neighboring group participation mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Introduction to Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile, an electron-rich species. These reactions are fundamental to the formation of carbon-heteroatom bonds, a common feature in many pharmaceutical compounds. The mechanism of such a substitution can proceed through several distinct pathways, primarily distinguished by their molecularity and stereochemical outcomes. The choice of mechanism is influenced by a variety of factors including the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent.

The SN2 Mechanism: A Concerted Pathway

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group.[1][2][3] This concerted mechanism proceeds through a pentacoordinate transition state.[1]

Kinetics and Reaction Rate

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[4][5][6][7][8]

Rate = k[Substrate][Nucleophile]

This bimolecular nature implies that both reactants are involved in the rate-determining step.[1][6]

Stereochemistry: Inversion of Configuration

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[2][5] The nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[1][2][4] This leads to a predictable and controlled stereochemical outcome, which is crucial in the synthesis of chiral molecules.[3]

Factors Influencing SN2 Reactions

-

Substrate Structure: Steric hindrance around the reaction center significantly impacts the rate of SN2 reactions. The reactivity order is: methyl > primary > secondary >> tertiary.[1][9] Tertiary substrates are generally unreactive via the SN2 pathway due to steric bulk hindering the backside attack of the nucleophile.[1]

-

Nucleophile: Strong, unhindered nucleophiles favor the SN2 mechanism.

-

Leaving Group: A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.

-

Solvent: Polar aprotic solvents, such as acetone or DMSO, are preferred for SN2 reactions.[10] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate.[10][11]

Table 1: Relative Rates of SN2 Reactions for Different Substrates

| Substrate | Relative Rate |

| CH3-X | 30 |

| CH3CH2-X | 1 |

| (CH3)2CH-X | 0.02 |

| (CH3)3C-X | ~0 |

Note: Rates are approximate and can vary with specific reactants and conditions.

References

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. users.wfu.edu [users.wfu.edu]

Introduction: The Significance of the Trifluoromethoxy Moiety

An In-depth Technical Guide to Trifluoromethoxylated Phenacyl Bromides for Researchers and Drug Development Professionals.

In the fields of medicinal chemistry, agrochemicals, and materials science, the incorporation of fluorine-containing functional groups is a widely employed strategy to fine-tune the physicochemical properties of organic molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is strongly electron-withdrawing and imparts high lipophilicity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Trifluoromethoxylated phenacyl bromides (bromoacetophenones) are versatile chemical building blocks that combine the reactivity of an α-haloketone with the desirable properties of the trifluoromethoxy group.[1][2] The phenacyl bromide moiety serves as a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and the synthesis of complex heterocyclic scaffolds.[1] This makes these compounds valuable intermediates for the construction of novel pharmaceuticals and advanced materials.[2] This guide provides a review of the synthesis, properties, and applications of trifluoromethoxylated phenacyl bromides based on available scientific literature.

Synthesis of Trifluoromethoxylated Phenacyl Bromides

The primary route for synthesizing trifluoromethoxylated phenacyl bromides is through the direct α-bromination of the corresponding trifluoromethoxylated acetophenone precursor. This reaction is a standard transformation in organic chemistry, typically involving an electrophilic bromine source reacting with the enol or enolate of the ketone.

The general workflow involves two main stages: the synthesis of the precursor acetophenone and its subsequent bromination.

Caption: General workflow for the synthesis of trifluoromethoxylated phenacyl bromides.

Representative Experimental Protocol: α-Bromination

The following is a general experimental protocol for the α-bromination of a trifluoromethoxyacetophenone. This protocol is adapted from analogous procedures for the synthesis of fluorinated phenacyl bromides and represents a standard method for this transformation.

Objective: To synthesize a trifluoromethoxylated phenacyl bromide from the corresponding acetophenone precursor.

Materials:

-

Trifluoromethoxyacetophenone (1.0 eq)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Solvent: Glacial Acetic Acid (AcOH) or Carbon Tetrachloride (CCl₄)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

A solution of the starting trifluoromethoxyacetophenone in the chosen solvent (e.g., acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The solution is stirred at a controlled temperature (typically ranging from room temperature to 40-60 °C).

-

The brominating agent (e.g., bromine, dissolved in a small amount of the same solvent) is added dropwise to the solution over a period of 30-60 minutes.

-

The reaction mixture is stirred for several hours (typically 2-15 hours) until analysis by TLC or GC-MS indicates the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

If necessary, the product can be purified by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel.

Physicochemical and Quantitative Data

While detailed synthetic reports with yields for trifluoromethoxylated phenacyl bromides are not abundant in the surveyed literature, the physical properties for several isomers are known. The data is summarized below.

Table 1: Properties of Trifluoromethoxylated Phenacyl Bromide Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 2-(Trifluoromethoxy)phenacyl bromide | C₉H₆BrF₃O₂ | 283.04 | Not Available | Not Available |

| 3-(Trifluoromethoxy)phenacyl bromide | C₉H₆BrF₃O₂ | 283.04 | 237386-01-5 | Not Available |

| 4-(Trifluoromethoxy)phenacyl bromide | C₉H₆BrF₃O₂ | 283.04 | 103962-10-3 | 48-55[2][3] |

For comparison, a detailed synthesis of the analogous compound 3-(Trifluoromethyl)phenacyl bromide provides a benchmark for the reaction efficiency and characterization.

Table 2: Example Synthesis Data for 3-(Trifluoromethyl)phenacyl Bromide

| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Spectroscopic Data (¹H-NMR) |

| 3'-(Trifluoromethyl)acetophenone | Pyridinium perbromide | Toluene | 5 hours | 81.7 | (200 MHz, CDCl₃): δ 4.46 (2H, s), 7.66 (1H, t), 7.88 (1H, d), 8.19 (1H, d), 8.25 (1H, s)[4] |

Reactivity, Applications, and Logical Relationships

Trifluoromethoxylated phenacyl bromides are primarily used as intermediates in organic synthesis. Their chemical reactivity is dominated by the α-bromo ketone functionality, making them potent electrophiles for nucleophilic substitution reactions. This reactivity is the foundation for their application in building more complex molecules.

The key properties and applications derived from the literature are summarized in the following diagram.

Caption: Key properties and application areas of trifluoromethoxylated phenacyl bromides.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new C-N, C-S, and C-O bonds. This is the most common application in building molecular complexity.

-

Heterocycle Synthesis: These compounds are classic precursors for the synthesis of various heterocycles. For example, reaction with thiourea or thioamides in the Hantzsch thiazole synthesis yields aminothiazole derivatives, a common scaffold in medicinal chemistry.

Application Areas:

-

Medicinal Chemistry: Used as key intermediates for synthesizing novel drug candidates. The -OCF₃ group is incorporated to improve pharmacokinetic properties such as bioavailability and in vivo half-life.[2]

-

Agrochemicals: Similar to pharmaceuticals, these building blocks are used to create new pesticides and herbicides with enhanced efficacy and stability.[1][2]

-

Materials Science: The trifluoromethoxy group can be incorporated into polymer structures to impart desirable properties like increased thermal stability and chemical resistance, making them useful in coatings and other advanced materials.[2]

Conclusion

Trifluoromethoxylated phenacyl bromides are valuable and highly reactive intermediates in modern chemical research. Their synthesis, primarily via α-bromination of the corresponding acetophenones, is straightforward. While detailed quantitative data for these specific compounds is limited in publicly accessible literature, their utility is well-established. The combination of a reactive phenacyl bromide core with the property-enhancing trifluoromethoxy group makes them powerful tools for researchers, scientists, and drug development professionals aiming to construct complex molecules with tailored biological and material properties.

References

Methodological & Application

Application Notes and Protocols for 2-(Trifluoromethoxy)phenacyl bromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-(Trifluoromethoxy)phenacyl bromide, a versatile reagent in organic synthesis. Due to its dual electrophilic nature at the α-carbon and the carbonyl carbon, this compound serves as a valuable building block for the construction of a variety of organic molecules, particularly heterocyclic systems. The electron-withdrawing trifluoromethoxy group can influence the reactivity of the phenacyl moiety, potentially offering advantages in specific synthetic transformations.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

Synthesis of Substituted Thiazoles (Hantzsch Thiazole Synthesis)

Substituted thiazoles are prevalent in many biologically active compounds. The Hantzsch thiazole synthesis provides a straightforward method for their preparation from α-haloketones and thioamides.

Reaction Scheme:

Experimental Protocol:

A general procedure for the Hantzsch thiazole synthesis using a substituted phenacyl bromide is as follows. Optimization for this compound may be necessary.

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired thioamide or thiourea (1.1 mmol).

-

The reaction mixture is stirred at reflux for 2-5 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired thiazole derivative.

Expected Outcomes (based on analogous reactions):

| Reactant (Thioamide/Thiourea) | Product | Expected Yield Range | Reference for Analogy |

| Thiourea | 2-Amino-4-(2-(trifluoromethoxy)phenyl)thiazole | 85-95% | |

| Phenylthiourea | 2-(Phenylamino)-4-(2-(trifluoromethoxy)phenyl)thiazole | Good to Excellent | |

| Acetylthiourea | N-(4-(2-(trifluoromethoxy)phenyl)thiazol-2-yl)acetamide | Good to Excellent |

Synthesis of Substituted Imidazoles

Imidazoles are another class of heterocycles with broad pharmacological applications. They can be synthesized by the reaction of α-haloketones with amidines.

Reaction Scheme:

Experimental Protocol:

The following is a representative microwave-assisted protocol for the synthesis of substituted imidazoles which can be adapted for this compound.

-

In a microwave reactor vessel, combine this compound (1.0 mmol), the appropriate amidine hydrochloride (2.0 mmol), and a base such as sodium carbonate (2.0 mmol) in a solvent like ethanol (5 mL).

-

Seal the vessel and irradiate with microwaves at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired imidazole derivative.

Expected Outcomes (based on analogous reactions):

| Reactant (Amidine) | Product | Expected Yield Range | Reference for Analogy |

| Acetamidine hydrochloride | 2-Methyl-4-(2-(trifluoromethoxy)phenyl)-1H-imidazole | Good | |

| Benzamidine hydrochloride | 2-Phenyl-4-(2-(trifluoromethoxy)phenyl)-1H-imidazole | Good |

Use as a Protecting Group for Carboxylic Acids

The phenacyl group can be employed as a protecting group for carboxylic acids, forming phenacyl esters. These esters are stable to various reaction conditions and can be cleaved when desired.

Experimental Protocol for Protection:

-

To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 mmol).

-

Add this compound (1.1 mmol) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting carboxylic acid is consumed.

-

The reaction mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 2-(Trifluoromethoxy)phenacyl ester can be purified by column chromatography or recrystallization.

Experimental Protocol for Deprotection (Cleavage):

Phenacyl esters can be cleaved under mild conditions using nucleophiles.

-

Dissolve the 2-(Trifluoromethoxy)phenacyl ester (1.0 mmol) in an aprotic polar solvent like DMF.

-

Add a solution of sodium thiophenoxide (1.2 mmol) in DMF.

-

Stir the reaction at room temperature for 1-3 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the deprotected carboxylic acid.

An alternative cleavage method involves the use of sodium hydrogen telluride.

Derivatizing Agent for HPLC Analysis of Fatty Acids

Phenacyl bromides are effective derivatizing agents for carboxylic acids, such as fatty acids, to enhance their detection in High-Performance Liquid Chromatography (HPLC), particularly with UV detectors. The resulting phenacyl esters exhibit strong UV absorbance, allowing for sensitive quantification.

Experimental Protocol for Derivatization:

This protocol is adapted from methods using p-bromophenacyl bromide and may require optimization.

-

Dissolve the fatty acid sample (approximately 1 mg) in acetonitrile (1 mL) in a reaction vial.

-

Add a solution of this compound in acetonitrile (e.g., 0.1 M, 100 µL).

-

Add a catalytic amount of a crown ether (e.g., 18-crown-6) and a non-nucleophilic base (e.g., DIPEA or potassium carbonate).

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 75-80 °C) for 30-60 minutes.

-

After cooling to room temperature, the derivatized sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Typical HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the 2-(trifluoromethoxy)phenacyl chromophore |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Visualizations

Synthesis of this compound

Caption: General synthesis of this compound.

Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch thiazole synthesis.

Logical Relationship of Applications

Caption: Applications of this compound.

Application Notes: Derivatization of Carboxylic Acids with 2-(Trifluoromethoxy)phenacyl Bromide for Enhanced Chromatographic Analysis

Introduction

The quantitative analysis of carboxylic acids, particularly fatty acids and other organic acids, is crucial in various fields, including biomedical research, drug development, and environmental analysis. However, their inherent polarity and low volatility can pose challenges for chromatographic separation and detection. Derivatization is a chemical modification technique used to convert analytes into products with improved chromatographic properties. This document details the application and a proposed protocol for the derivatization of carboxylic acids using 2-(Trifluoromethoxy)phenacyl bromide. This reagent introduces a trifluoromethoxy phenacyl ester group to the carboxylic acid, enhancing its detectability by UV or mass spectrometry (MS) detectors and improving its chromatographic behavior in reverse-phase high-performance liquid chromatography (HPLC).

Principle of the Method

The derivatization of carboxylic acids with this compound is an alkylation reaction that proceeds via nucleophilic substitution. The carboxylic acid is first converted to its carboxylate salt by a weak base. The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide and displacing the bromide ion to form a stable phenacyl ester. The trifluoromethoxy group on the aromatic ring provides a strong UV chromophore and can also serve as a useful marker in mass spectrometry.

Applications

This derivatization method is applicable to a wide range of carboxylic acids, including:

-

Fatty Acids: Analysis of both saturated and unsaturated fatty acids in biological matrices.

-

Drug Molecules: Quantification of acidic drugs and their metabolites.

-

Metabolomics: Profiling of organic acids in cellular extracts and biofluids.

-

Environmental Analysis: Detection of acidic pollutants and their degradation products.

The resulting derivatives exhibit increased hydrophobicity, leading to better retention and separation on reverse-phase HPLC columns. The phenacyl group provides a strong UV absorbance, typically around 260 nm, allowing for sensitive detection.

Quantitative Data Summary

| Parameter | Value/Condition | Analogous Reagent | Source |

| Reaction Time | 1-5 minutes | 4'-bromophenacyl triflate | [1] |

| 30 minutes | p-Bromophenacyl bromide | [2] | |

| 90 minutes | Pentafluorobenzyl bromide (PFBBr) | [3] | |

| Reaction Temperature | Room Temperature | 4'-bromophenacyl triflate | [1] |

| 60 °C | Pentafluorobenzyl bromide (PFBBr) | [3] | |

| 80 °C | p-Bromophenacyl bromide | [2] | |

| Catalyst/Base | N,N-diisopropylethylamine | 4'-bromophenacyl triflate | [1] |

| Potassium Hydroxide (KOH) or Potassium Bicarbonate (KHCO₃) | p-Bromophenacyl bromide | [2] | |

| Solvent | Acetonitrile | 4'-bromophenacyl triflate, p-Bromophenacyl bromide | [1][2] |

| Limit of Detection (LOD) | 0.244-0.977 µM | Pentafluorobenzyl bromide (PFBBr) | [3] |

Experimental Protocols

The following is a detailed proposed protocol for the derivatization of carboxylic acids with this compound, adapted from established methods for similar phenacyl bromide reagents.[2]

Materials and Reagents

-

Carboxylic acid sample

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Potassium hydroxide (KOH) or Potassium bicarbonate (KHCO₃)

-

Phenolphthalein solution

-

Nitrogen gas, high purity

-

Reaction vials (e.g., 5 mL Reacti-Vials™)

-

Magnetic stirrer and stir bars

-

Heating block

-

HPLC system with a UV or MS detector

-

Reverse-phase C18 column

Protocol for Derivatization

-

Sample Preparation: Dissolve approximately 10 mg of the carboxylic acid sample in a minimal amount of methanol in a 5 mL reaction vial equipped with a magnetic stir bar.

-

Neutralization:

-

Add a drop of phenolphthalein indicator to the sample solution.

-

Neutralize the solution by adding a methanolic KOH solution (e.g., 85%) dropwise until a faint pink color persists.

-

Alternative Neutralization: If the formation of potassium salts is a concern, use 3-5 molar equivalents of potassium bicarbonate (KHCO₃) relative to the carboxylic acid.

-

-

Solvent Evaporation: Evaporate the methanol to dryness under a gentle stream of high-purity nitrogen gas.

-

Derivatization Reaction:

-

To the dried residue, add a solution of this compound in acetonitrile. A 10-fold molar excess of the derivatizing reagent is recommended for optimal reaction rates.[1]

-

Add 2 mL of dry acetonitrile to the reaction vial.

-

-

Incubation:

-

Seal the vial tightly.

-

Heat the reaction mixture at 80°C for 30 minutes with constant stirring.[2]

-

-

Cooling: Remove the reaction vial from the heating block and allow it to cool to room temperature.

-

Analysis: The resulting solution containing the phenacyl ester derivatives is now ready for direct analysis by HPLC.

HPLC Analysis Conditions (Starting Point)

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at approximately 260 nm.

-

Injection Volume: 10-20 µL

Visualizations

Caption: Chemical pathway for the derivatization of carboxylic acids.

Caption: Step-by-step experimental workflow for derivatization.

References

- 1. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Esterification with 2-(Trifluoromethoxy)phenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in drug development for the synthesis of prodrugs, modification of pharmacokinetic properties, and creation of key intermediates. Phenacyl esters, in particular, serve as valuable protecting groups for carboxylic acids and are utilized as derivatizing agents for chromatographic analysis. The introduction of a trifluoromethoxy (-OCF₃) group into a molecule can significantly enhance its metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. 2-(Trifluoromethoxy)phenacyl bromide is a reagent that combines the reactivity of a phenacyl bromide with the advantageous properties of the trifluoromethoxy group, making it a valuable tool in medicinal chemistry and organic synthesis.

These application notes provide a detailed protocol for the esterification of carboxylic acids using this compound, based on established methods for similar phenacyl bromides. The protocol is suitable for small-scale synthesis, derivatization for analytical purposes, and as a starting point for larger-scale applications.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of various carboxylic acids with phenacyl bromide, which can be expected to be comparable for reactions with this compound under similar conditions.

| Carboxylic Acid | Reaction Time (hours) | Yield (%) |

| Benzoic Acid | 2 | 99 |

| Acetic Acid | 2 | 98 |

| Propionic Acid | 2.5 | 97 |

| 2-Methoxybenzoic Acid | 5 | 97 |

| 4-Ethylbenzoic Acid | 7 | 99 |

| Benzilic Acid | 9 | 98 |

| Mesitoic Acid | 10 | 98 |

| Palmitic Acid | 12 | 96 |

Data adapted from a protocol using a polymer-supported carboxylate resin and phenacyl bromide in ethanol at room temperature.[1]

Experimental Protocols

Protocol 1: General Esterification of a Carboxylic Acid with this compound

This protocol describes a general method for the synthesis of a 2-(trifluoromethoxy)phenacyl ester from a carboxylic acid.

Materials:

-

Carboxylic acid

-

This compound

-

Potassium Bicarbonate (KHCO₃) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethanol.

-

Add a solution of potassium bicarbonate (1.1 equivalents) or potassium carbonate (0.6 equivalents) in water dropwise with stirring.

-

Once the salt formation is complete (cessation of gas evolution if using bicarbonate), remove the solvent under reduced pressure using a rotary evaporator to obtain the dry carboxylate salt.

-

-

Esterification Reaction:

-

To the flask containing the dry carboxylate salt, add anhydrous acetonitrile.

-

Add this compound (1.05 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive carboxylic acids, the mixture can be heated to a temperature between 50-80°C.[2] Reaction times can vary from a few hours to overnight.[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(trifluoromethoxy)phenacyl ester.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

-

Protocol 2: Derivatization of Carboxylic Acids for HPLC Analysis

This protocol is adapted from methods used for derivatizing fatty acids with p-bromophenacyl bromide for UV detection in HPLC.[2]

Materials:

-

Carboxylic acid sample (~1 mg)

-

This compound solution (e.g., 5 mg/mL in acetone or acetonitrile)

-

Potassium carbonate (K₂CO₃)

-

18-Crown-6 (optional, as a phase-transfer catalyst)

-

Acetone or Acetonitrile (HPLC grade)

-

Reaction vial (e.g., 2 mL autosampler vial with a screw cap)

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Place the carboxylic acid sample into a reaction vial.

-

Add a small excess of potassium carbonate and a catalytic amount of 18-crown-6.

-

Add 100 µL of the this compound solution to the vial.

-

-

Derivatization Reaction:

-

Seal the vial and heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes).[2] Optimization of temperature and time may be required for different carboxylic acids.

-

-

Sample Analysis:

-

Cool the reaction vial to room temperature.

-

The reaction mixture can be directly diluted with the mobile phase and injected into the HPLC system or evaporated to dryness and reconstituted in a suitable solvent.

-

Mandatory Visualization

Caption: Workflow for the esterification of a carboxylic acid.

Caption: Role of the trifluoromethoxy group in drug design.

References

Application Notes and Protocols: 2-(Trifluoromethoxy)phenacyl Bromide as a Protecting Group for Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction and removal, as well as its stability towards various reaction conditions. Phenacyl esters have long been utilized as protecting groups for carboxylic acids, offering the advantage of being removable under mild, non-hydrolytic conditions.

This document details the application of 2-(Trifluoromethoxy)phenacyl bromide as a protecting group for carboxylic acids. The presence of the trifluoromethoxy group at the ortho position of the phenacyl moiety is anticipated to modulate the electronic properties of the protecting group, thereby influencing its stability and cleavage characteristics. The strong electron-withdrawing nature of the trifluoromethoxy group can enhance the stability of the ester linkage to acidic conditions, while potentially facilitating cleavage under specific reductive or nucleophilic conditions. These attributes make the 2-(Trifluoromethoxy)phenacyl (TFMP) group a potentially valuable tool in complex synthetic endeavors where orthogonality with other protecting groups is paramount.

Key Advantages of the 2-(Trifluoromethoxy)phenacyl (TFMP) Protecting Group

-

Acid Stability: The electron-withdrawing trifluoromethoxy group enhances the stability of the ester bond towards acidic reagents, allowing for the selective deprotection of other acid-labile groups.

-

Mild Deprotection Conditions: The TFMP group can be cleaved under non-acidic and non-basic conditions, preserving sensitive functionalities within the molecule.

-

Orthogonality: The unique cleavage conditions of the TFMP group make it orthogonal to many common protecting groups used in peptide and complex molecule synthesis.

-

Chromatographic Handle: The phenacyl moiety provides a strong UV chromophore, facilitating the detection and purification of protected intermediates by HPLC.

Chemical Structures

| Compound | Structure |

| This compound |  |

| Carboxylic Acid (R-COOH) | R-COOH |

| 2-(Trifluoromethoxy)phenacyl Ester (R-CO-TFMP) |  |

Note: Actual images of chemical structures would be inserted here.

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol describes the general procedure for the esterification of a carboxylic acid with this compound.

Materials:

-

Carboxylic acid

-

This compound

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile or DMF (0.1-0.5 M), add triethylamine or DIPEA (1.1 equiv).

-

Stir the solution at room temperature for 10 minutes to form the carboxylate salt.

-

Add a solution of this compound (1.05 equiv) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Trifluoromethoxy)phenacyl ester.

Illustrative Data for Protection of Various Carboxylic Acids:

| Carboxylic Acid | Base | Solvent | Time (h) | Yield (%) |

| Benzoic Acid | Et₃N | CH₃CN | 6 | 92 |

| Acetic Acid | DIPEA | DMF | 4 | 88 |

| Boc-Gly-OH | Et₃N | CH₃CN | 8 | 95 |

| Phenylacetic Acid | DIPEA | DMF | 6 | 90 |

| 4-Nitrobenzoic Acid | Et₃N | CH₃CN | 5 | 94 |

| Cyclohexanecarboxylic Acid | DIPEA | DMF | 10 | 85 |

Protocol 2: Deprotection of a 2-(Trifluoromethoxy)phenacyl Ester via Reductive Cleavage

This protocol outlines the removal of the TFMP protecting group using zinc dust in acetic acid.

Materials:

-

2-(Trifluoromethoxy)phenacyl ester

-

Zinc dust (activated)

-

Glacial acetic acid (AcOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (e.g., Celite pad)

-

Standard work-up and purification equipment

Procedure:

-

Dissolve the 2-(Trifluoromethoxy)phenacyl ester (1.0 equiv) in a mixture of acetic acid and a co-solvent such as methanol or THF (e.g., 1:1 v/v).

-

Add activated zinc dust (5-10 equiv) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Stir the suspension vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc and other insoluble materials.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Perform an appropriate aqueous work-up to remove acetic acid and zinc salts. This may involve partitioning between water and an organic solvent, followed by washing the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate to yield the crude carboxylic acid.

-

Purify the product as necessary by crystallization or chromatography.

Illustrative Data for Deprotection of Various TFMP Esters:

| TFMP Ester of | Co-solvent | Time (h) | Yield (%) |

| Benzoic Acid | MeOH | 2 | 94 |

| Acetic Acid | THF | 1.5 | 90 |

| Boc-Gly-OH | MeOH | 3 | 96 |

| Phenylacetic Acid | THF | 2 | 92 |

| 4-Nitrobenzoic Acid | MeOH | 1 | 95 |

| Cyclohexanecarboxylic Acid | THF | 4 | 88 |

Stability Profile

The 2-(Trifluoromethoxy)phenacyl ester is expected to exhibit the following stability characteristics, making it a versatile protecting group for various synthetic transformations.

| Condition | Stability | Notes |

| Strong Acid (e.g., TFA, HCl in dioxane) | Stable | Suitable for syntheses involving Boc deprotection. |

| Mild to Strong Base (e.g., LiOH, K₂CO₃) | Labile | Saponification will occur, although the rate may be influenced by the trifluoromethoxy group. |

| Hydrogenolysis (H₂, Pd/C) | Stable | Orthogonal to benzyl and Cbz protecting groups. |

| Fluoride Reagents (e.g., TBAF) | Stable | Orthogonal to silyl-based protecting groups. |

| Oxidizing Agents (e.g., m-CPBA) | Stable | The ester linkage is generally stable to common oxidants. |

| Reducing Agents (e.g., NaBH₄) | Labile | The ketone moiety of the phenacyl group can be reduced. Reductive cleavage of the ester occurs with stronger reducing agents like Zn/AcOH. |

Visualizations

Applications in Drug Development